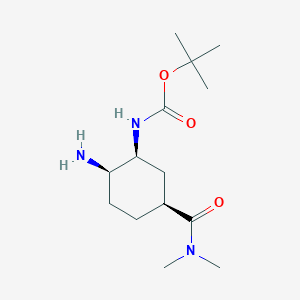

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Carbamato de ((1S,2R,5S)-2-amino-5-(dimetilcarbamoil)ciclohexil) terc-butilo es un compuesto orgánico complejo con aplicaciones significativas en diversos campos de la química y la biología. Este compuesto se caracteriza por la presencia de un grupo terc-butilo, un grupo amino y un grupo dimetilcarbamoil unidos a un anillo ciclohexilo. La estructura única de este compuesto lo convierte en un intermedio valioso en la química orgánica sintética y un posible candidato para diversas aplicaciones biológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del Carbamato de ((1S,2R,5S)-2-amino-5-(dimetilcarbamoil)ciclohexil) terc-butilo típicamente implica la reacción de un derivado ciclohexilo con carbamato de terc-butilo bajo condiciones específicas. Un método común implica el uso de sistemas de microreactores de flujo, que permiten la introducción eficiente y sostenible del grupo terc-butoxicarbonilo en el anillo ciclohexilo . Este método es preferido debido a su versatilidad y sostenibilidad en comparación con los procesos tradicionales por lotes.

Métodos de producción industrial

En entornos industriales, la producción del Carbamato de ((1S,2R,5S)-2-amino-5-(dimetilcarbamoil)ciclohexil) terc-butilo puede implicar sistemas de microreactores de flujo a gran escala para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para mantener la estabilidad del compuesto y minimizar los subproductos.

Análisis De Reacciones Químicas

Tipos de reacciones

El Carbamato de ((1S,2R,5S)-2-amino-5-(dimetilcarbamoil)ciclohexil) terc-butilo experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados correspondientes.

Reducción: Se pueden realizar reacciones de reducción para modificar los grupos funcionales unidos al anillo ciclohexilo.

Sustitución: Los grupos amino y carbamato pueden participar en reacciones de sustitución con reactivos adecuados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción se controlan cuidadosamente para lograr los productos deseados con alta selectividad.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de carbamato oxidados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo ciclohexilo.

Aplicaciones Científicas De Investigación

El Carbamato de ((1S,2R,5S)-2-amino-5-(dimetilcarbamoil)ciclohexil) terc-butilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y productos farmacéuticos.

Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática y la modificación de proteínas.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción del Carbamato de ((1S,2R,5S)-2-amino-5-(dimetilcarbamoil)ciclohexil) terc-butilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un inhibidor de ciertas enzimas o proteínas, modulando así los procesos biológicos. Las dianas moleculares y vías exactas dependen de la aplicación y el contexto de uso específicos.

Comparación Con Compuestos Similares

Compuestos similares

- Carbamato de terc-butilo N-[(1R,2S,5S)-2-(benciloxicarbonilamino)-5-(dimetilcarbamoil)ciclohexil]

- Carbamato de terc-butilo N-[(1R,2R,5S)-5-(dimetilcarbamoil)-2-hidroxiciclohexil]

Unicidad

El Carbamato de ((1S,2R,5S)-2-amino-5-(dimetilcarbamoil)ciclohexil) terc-butilo es único debido a su estereoquímica específica y grupos funcionales, que confieren reactividad y actividad biológica distintas. En comparación con compuestos similares, puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un candidato valioso para aplicaciones específicas en investigación e industria.

Actividad Biológica

tert-Butyl ((1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a compound of growing interest in biological research due to its potential applications in medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a subject of study for enzyme interactions and protein-ligand binding. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

- Molecular Formula : C14H27N3O3

- Molecular Weight : 285.38 g/mol

- CAS Number : 1353893-25-0

The mechanism of action for this compound primarily involves its ability to act as an enzyme inhibitor. It binds to specific enzymes or receptors, modulating their activity. The compound's structural features contribute to its binding affinity and specificity towards target proteins.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focusing on enzyme interactions. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes play a critical role.

Protein-Ligand Binding Studies

The compound serves as a valuable tool in protein-ligand binding studies. Its ability to form stable complexes with target proteins makes it useful for understanding the dynamics of protein interactions and the development of more effective inhibitors.

Research Findings

Case Study 1: Enzyme Inhibition

In a study published by BenchChem, this compound was tested against various enzymes involved in metabolic processes. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential use in treating conditions related to enzyme dysregulation.

Case Study 2: Drug Development

PharmaCompass reported on the compound's role in drug development targeting specific enzymes. The findings highlighted its effectiveness in modulating enzyme activity and its potential as a therapeutic agent . Further research is ongoing to optimize its structure for enhanced efficacy and reduced side effects.

Propiedades

Fórmula molecular |

C14H27N3O3 |

|---|---|

Peso molecular |

285.38 g/mol |

Nombre IUPAC |

tert-butyl N-[(1S,2R,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m0/s1 |

Clave InChI |

JCHIBKSSZNWERE-AXFHLTTASA-N |

SMILES isomérico |

CC(C)(C)OC(=O)N[C@H]1C[C@H](CC[C@H]1N)C(=O)N(C)C |

SMILES canónico |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.